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(R)-3-Aminohexanedioic acid - 134166-71-5

(R)-3-Aminohexanedioic acid

Catalog Number: EVT-3368605
CAS Number: 134166-71-5
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-3-Aminohexanedioic acid, also known as L-lysine, is a non-proteinogenic amino acid that plays a critical role in various biological processes. It is classified as an α-amino acid, characterized by the presence of both an amino group and a carboxyl group attached to the same carbon atom. This compound is essential for protein synthesis and serves as a precursor for several important biomolecules.

Source

(R)-3-Aminohexanedioic acid can be derived from natural sources, particularly in animal tissues and certain plants. It is commonly obtained through fermentation processes using specific strains of bacteria or through chemical synthesis methods.

Classification
  • Type: Non-proteinogenic amino acid
  • Category: α-Amino acid
  • IUPAC Name: (R)-3-amino-hexanedioic acid
  • Molecular Formula: C6_6H10_10N2_2O4_4
Synthesis Analysis

Methods

  1. Strecker Synthesis:
    • This method involves the reaction of an aldehyde with ammonia and cyanide to form an α-amino nitrile, which can then be hydrolyzed to yield (R)-3-aminohexanedioic acid. The general reaction can be summarized as follows:
      RCHO+NH3+HCNRCH(NH2)C(=O)RRCHO+NH_3+HCN\rightarrow RCH(NH_2)C(=O)R'
    • This process effectively introduces the amino and carboxyl groups into the compound.
  2. Amidomalonate Synthesis:
    • Another approach involves the alkylation of malonic ester followed by hydrolysis and decarboxylation to produce (R)-3-aminohexanedioic acid. The reaction pathway includes:
      • Alkylation of diethyl malonate with an alkyl halide.
      • Hydrolysis of the resulting ester.
      • Decarboxylation to yield the amino acid.

Technical Details

The synthesis of (R)-3-aminohexanedioic acid often requires careful control of reaction conditions, including temperature, pH, and reactant concentrations, to optimize yields and purity.

Molecular Structure Analysis

Structure

(R)-3-Aminohexanedioic acid features a linear chain structure with two carboxylic acid groups at each end and an amino group on the third carbon atom. The stereochemistry at the chiral center is defined as (R), indicating the spatial arrangement of substituents around this carbon.

Data

  • Molecular Weight: 174.16 g/mol
  • Melting Point: Approximately 200 °C
  • Solubility: Highly soluble in water due to its polar functional groups.
Chemical Reactions Analysis

Reactions

  1. Hydrolysis:
    • The α-amino nitrile formed during Strecker synthesis can undergo hydrolysis in acidic or basic conditions to yield (R)-3-aminohexanedioic acid.
  2. Decarboxylation:
    • Under certain conditions, (R)-3-aminohexanedioic acid can undergo decarboxylation to yield other amino acids or bioactive compounds.

Technical Details

The reactions involving (R)-3-aminohexanedioic acid typically require specific catalysts or conditions to facilitate the desired transformations while minimizing side reactions.

Mechanism of Action

(R)-3-Aminohexanedioic acid functions primarily as a building block for protein synthesis. It participates in various metabolic pathways, including:

  • Protein Synthesis: Acts as a substrate for ribosomes during translation.
  • Precursor for Other Compounds: Involved in the biosynthesis of neurotransmitters and other amino acids.

Process and Data

The mechanism involves its incorporation into polypeptide chains where it contributes to the three-dimensional structure and function of proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Density: Approximately 1.5 g/cm³

Chemical Properties

  • pH: Aqueous solutions are typically neutral to slightly acidic.
  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize (R)-3-aminohexanedioic acid and confirm its purity.

Applications

(R)-3-Aminohexanedioic acid has several scientific applications:

  1. Biotechnology:
    • Used in recombinant DNA technology for producing proteins.
  2. Pharmaceuticals:
    • Serves as a precursor for drug synthesis, particularly in developing treatments for metabolic disorders.
  3. Nutrition:
    • Important in dietary supplements aimed at enhancing muscle growth and recovery due to its role in protein synthesis.
Biosynthesis and Natural Occurrence

Enzymatic Pathways in Microbial Systems

(R)-3-Aminohexanedioic acid ((R)-3-AA) is primarily synthesized in bacteria and fungi via specialized metabolic routes diverging from central carbon metabolism. In Amycolatopsis mediterranei and Streptomyces species, it originates from the aminoshikimate pathway, which parallels the classical shikimate pathway but incorporates nitrogen early. This pathway begins with UDP-glucose, which undergoes oxidation and transamination (catalyzed by the bifunctional enzyme AHBA synthase (RifK) to form UDP-3-amino-3-deoxy-glucose. Subsequent dephosphorylation (RifM) and phosphorylation (RifN) yield kanosamine-6-phosphate, isomerized to amino-D-fructose-6-phosphate. A transketolase then converts this intermediate into 3-amino-3-deoxy-D-erythrose-4-phosphate (iminoE4P), which condenses with phosphoenolpyruvate (PEP) via aminoDAHP synthase (RifH) to form 3-amino-3-deoxy-D-arabino-heptulosonate-7-phosphate (aminoDAHP). Cyclization (RifG), dehydration (RifJ), and aromatization (again by RifK) ultimately yield 3-amino-5-hydroxybenzoic acid (AHBA), the direct precursor of (R)-3-AA in ansamycin antibiotics [2] [8].

Table 1: Key Enzymes in Microbial (R)-3-AA Biosynthesis

EnzymeGeneFunctionOrganism
AHBA SynthaserifKTransamination of UDP-3-keto-D-glucose; aromatization of aminoDHSAmycolatopsis mediterranei
AminoDAHP SynthaserifHCondensation of iminoE4P and PEP to form aminoDAHPAmycolatopsis mediterranei
Aminodehydroquinate SynthaserifGCyclization of aminoDAHP to 5-deoxy-5-aminodehydroquinic acidAmycolatopsis mediterranei
AminodehydroquinaserifJDehydration of aminoDHQ to aminoDHSAmycolatopsis mediterranei

Alternatively, in Saccharomyces cerevisiae and other fungi, (R)-3-AA arises via the pipecolate pathway of lysine degradation. Lysine is first transaminated to 2-aminoadipate-δ-semialdehyde (AAS), which cyclizes to Δ¹-piperideine-6-carboxylate (P6C). P6C is then reduced to L-pipecolate, oxidized to Δ¹-piperideine-2-carboxylate (P2C), and hydrolyzed to (R)-3-AA. The enzyme ketimine reductase (KR), identified as μ-crystallin (CRYM), catalyzes the reduction of P2C to L-pipecolate and is regulated by thyroid hormones [3] [6].

Role in Lysine Metabolism Across Organisms

In mammals, (R)-3-AA is a pivotal intermediate in lysine catabolism, but its metabolic fate is tissue-specific:

  • Mitochondrial Saccharopine Pathway (Extracerebral Tissues): Dominates in liver and kidneys. Lysine and α-ketoglutarate are condensed by lysine-α-ketoglutarate reductase (LKR), forming saccharopine, which is oxidized by saccharopine dehydrogenase (SDH) to AAS and glutamate. AAS spontaneously cyclizes to P6C, then enters the pipecolate pathway to yield (R)-3-AA [1] [9].
  • Peroxisomal/Cytosolic Pipecolate Pathway (Adult Brain): Predominant in neuronal tissues. Lysine is directly transaminated to AAS, bypassing saccharopine. AAS→P6C→L-pipecolate→P2C→(R)-3-AA. The developmental shift from saccharopine to pipecolate pathways in the brain suggests a neurospecific role, potentially linked to neurotransmitter synthesis or redox balance [3] [7].

Table 2: Metabolic Intermediates in Lysine Degradation to (R)-3-AA

IntermediateStructurePathwayTissue Localization
α-Aminoadipate-δ-Semialdehyde (AAS)Linear aldehydeBothMitochondria (saccharopine), Cytosol (pipecolate)
Δ¹-Piperideine-6-Carboxylate (P6C)Cyclic ketimineBothCytosol
L-PipecolateCyclic amino acidPipecolatePeroxisomes
Δ¹-Piperideine-2-Carboxylate (P2C)Cyclic ketiminePipecolateCytosol

(R)-3-AA is further metabolized to acetyl-CoA via glutaryl-CoA, involving dehydrogenation and decarboxylation. Genetic defects in enzymes like DHTKD1 (encoding 2-oxoadipate dehydrogenase) cause 2-aminoadipic/2-oxoadipic aciduria, leading to (R)-3-AA accumulation [1] [9].

Isolation from Cephalosporin C Fermentation Byproducts

(R)-3-AA is natively found in fermentation broths of Acremonium chrysogenum, the industrial producer of cephalosporin C. During β-lactam biosynthesis, lysine is catabolized via the pipecolate pathway, yielding (R)-3-AA as a side product. It co-accumulates with adipic acid, 6-oxopiperidine-2-carboxylic acid, and other linear/c cyclic intermediates. Industrial recovery involves:

  • Broth Clarification: Removal of mycelia via filtration or centrifugation.
  • Ion-Exchange Chromatography: Cation-exchange resins selectively bind (R)-3-AA due to its free α-amino and carboxyl groups at pH 4–6.
  • Elution and Crystallization: Ammonium hydroxide elution followed by vacuum evaporation and crystallization yields >98% pure (R)-3-AA [10].

Yields are typically 0.2–0.5 g/L, influenced by fermentation conditions (e.g., glucose limitation enhances lysine degradation). The chiral purity of fermentation-derived (R)-3-AA (>99% ee) contrasts with racemic synthetic products [10].

Comparative Analysis of Natural vs. Synthetic Production

Natural Production (Fermentation):

  • Advantages: High enantiomeric purity (exclusive R-form), utilizes renewable feedstocks (e.g., glucose, sucrose), and aligns with green chemistry principles.
  • Disadvantages: Low yield due to competing pathways (e.g., cephalosporin biosynthesis), complex downstream processing, and high fermentation costs.

Synthetic Production:

  • Chemical Synthesis: Racemic DL-3-AA is produced via hydrolysis of α-cyanoglutarate or catalytic amination of 3-ketoadipic acid. Resolution using chiral amines or enzymes yields the R-enantiomer.
  • Enzymatic Synthesis: Recombinant ketimine reductases (e.g., CRYM homologs) catalyze asymmetric reduction of P2C to L-pipecolate, which is oxidized to (R)-3-AA. This method achieves >99% ee but requires expensive cofactors [6] [10].

Table 3: Natural vs. Synthetic (R)-3-AA Production Methods

ParameterFermentationChemical SynthesisEnzymatic Synthesis
Purity (ee)>99% (R)<50% (R) unless resolved>99% (R)
YieldLow (0.2–0.5 g/L)High (>80%)Moderate (40–60%)
CostHigh (downstream processing)LowHigh (cofactors, enzymes)
SustainabilityRenewable feedstocksPetrochemical derivativesRenewable + biocatalysts
ScalabilityIndustrial (existing infrastructure)Easily scalableLimited by biocatalyst stability

The structural isomer 2-aminoadipic acid (derived from lysine via saccharopine) differs in the amino group position (α-carbon) and is not chiral. In contrast, (R)-3-AA’s γ-amino group enables unique coordination chemistry, relevant for chelating metal ions in industrial catalysis [5] [10].

Properties

CAS Number

134166-71-5

Product Name

(R)-3-Aminohexanedioic acid

IUPAC Name

(3R)-3-aminohexanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1

InChI Key

XABCFXXGZPWJQP-SCSAIBSYSA-N

SMILES

C(CC(=O)O)C(CC(=O)O)N

Canonical SMILES

C(CC(=O)O)C(CC(=O)O)N

Isomeric SMILES

C(CC(=O)O)[C@H](CC(=O)O)N

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